Fmoc-D-3-三氟甲基苯丙氨酸

描述

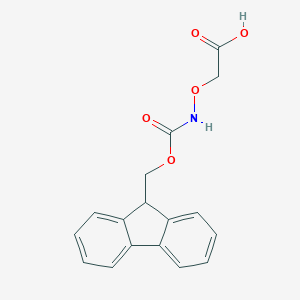

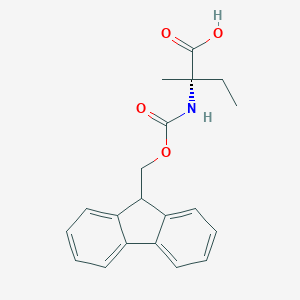

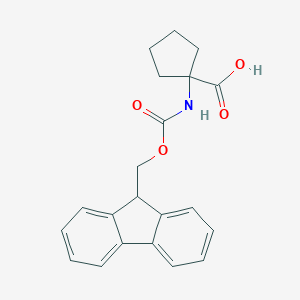

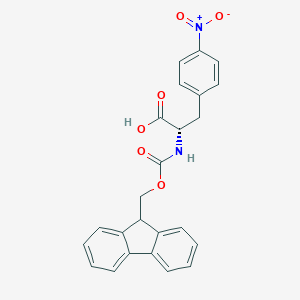

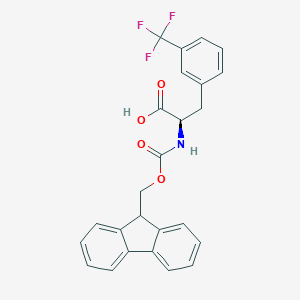

Fmoc-D-3-Trifluoromethylphenylalanine is mainly used for solid phase synthesis of protein and peptide synthesis . It is a commonly used chiral protecting group, which can be introduced into the target peptide chain by chemical synthesis method . The molecular formula is C25H20F3NO4 .

Synthesis Analysis

Fmoc-D-3-Trifluoromethylphenylalanine is used for solid phase synthesis of protein and peptide synthesis . It can be introduced into the target peptide chain by chemical synthesis method, and is used for the specific and orderly connection of amino acids in solid phase synthesis .Molecular Structure Analysis

The molecular formula of Fmoc-D-3-Trifluoromethylphenylalanine is C25H20F3NO4 . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis

The method and the mechanism of coupling of the Fmoc-amino acid derivative to the resin depend upon the nature of the bond being formed . For the ester bond formation to linkers such as the Wang resin and the HMPB resin it is necessary to use a base as catalyst .Physical And Chemical Properties Analysis

The molecular weight of Fmoc-D-3-Trifluoromethylphenylalanine is 455.43 g/mol . The predicted density is 1.351±0.06 g/cm3 . The predicted boiling point is 611.2±55.0 °C .科学研究应用

Application in Antimicrobial Activity Research

- Summary of the Application : Fmoc-protected phenylalanine derivatives have been used in the study of lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity . These peptide-based molecules and their hydrogels are useful materials for biomedical applications due to the reversible nature of their self-assembly as well as the diversity of nanostructures that can be created starting from low-molecular weight compounds .

- Methods of Application : The peptide C-terminus is blocked with alkylamides of different chain lengths which introduces additional dispersive interactions and hydrophobicity. These materials were well characterized by transmission electron microscopy, scanning electron microscopy, wide-angle powder X-ray diffraction and oscillatory rheology .

- Results or Outcomes : Biocompatibility and antimicrobial tests were performed showing that these hydrogels are compatible with HEK 293 cells and present a remarkable antibacterial activity against both Gram positive (S. aureus) and Gram negative (E. coli) bacteria .

Application in Hydrogel Formation

- Summary of the Application : Fmoc-protected diphenylalanine (Fmoc-FF) has been used in the formulation of biocompatible hydrogels suitable for different biomedical applications . Due to its simplicity and capability to gel in physiological conditions, Fmoc-FF dipeptide is one of the most studied peptide hydrogelators .

- Methods of Application : The behavior of Fmoc-FF is currently studied because of the observation that the final material obtained is deeply dependent on the preparation method . Different strategies have been adopted for the Fmoc-FF HG preparation, noting the changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .

- Results or Outcomes : The local organization of this peptide fragment and its structural and macroscopic architecture is deeply affected by the preparation method and by the experimental conditions used to generate the supramolecular material .

Application in 3D Cell Culture and Regenerative Medicine

- Summary of the Application : Fmoc-phenylalanine-valine (Fmoc-FV) has been used as a new dipeptide hydrogel scaffold for 3D culture of various cells . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks .

- Methods of Application : Peptide hydrogel scaffolds were prepared by the pH-titration method in various concentrations and temperatures, and characterized by spectroscopic methods, including circular dichroism, attenuated total reflection FT-IR and fluorimetry . The Fmoc-FV hydrogels were then applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) by live-dead fluorescence microscopy and Alamar blue viability assay experiments .

- Results or Outcomes : The results confirmed that the β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups and entangled nanofibrous morphologies as revealed by FE-SEM . Fmoc-FV self-assembly in physiologic conditions resulted in a thermo-sensitive and shear-thinning hydrogel . Notably, the Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .

Application in Drug Delivery Systems

- Summary of the Application : Fmoc-protected phenylalanine derivatives have been used in the development of drug delivery systems . The aromaticity of the Fmoc group improves the association of peptide building blocks, which is crucial for the formation of self-assembled nanostructures .

- Methods of Application : The Fmoc-protected peptides are typically synthesized and then self-assembled into nanostructures. These nanostructures can encapsulate drugs and deliver them to specific locations in the body .

- Results or Outcomes : The self-assembled nanostructures have shown promise in delivering drugs to targeted locations in the body, improving the efficacy of the drugs and reducing side effects .

Application in Fabrication of Nanostructures

- Summary of the Application : Fmoc-protected phenylalanine derivatives have been used in the fabrication of various nanostructures . These nanostructures have potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .

- Methods of Application : The fabrication of nanostructures involves the self-assembly of Fmoc-protected peptides. This self-assembly is activated by non-covalent interactions such as π–π stacking, electrostatic interactions, hydrogen bonds, and hydrophobic interactions with basic building blocks .

- Results or Outcomes : The resulting nanostructures have shown potential in various applications, including 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMRBDCOLBEYRZ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401148570 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-3-Trifluoromethylphenylalanine | |

CAS RN |

205526-28-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。